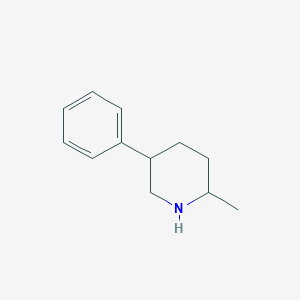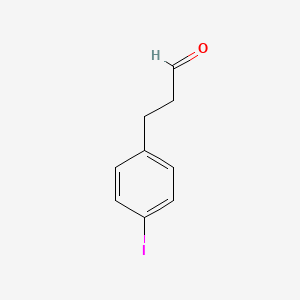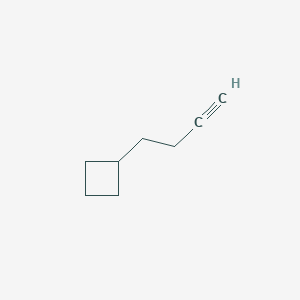
(but-3-yn-1-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-yn-1-yl)cyclobutane is a fascinating chemical compound with a unique structure that combines a cyclobutane ring with a but-3-yn-1-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including (but-3-yn-1-yl)cyclobutane, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes or an alkene and an alkyne under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under thermal or photochemical conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The compound can participate in substitution reactions, where the alkyne or cyclobutane hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Formation of epoxides or diols
Reduction: Formation of alkenes or alkanes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
(But-3-yn-1-yl)cyclobutane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, providing structural diversity and enhancing biological activity.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the design of stapled peptides with improved stability and activity.
Industry: Utilized in the production of advanced materials with unique properties, such as high-strength polymers and specialized coatings.
Mechanism of Action
The mechanism of action of (but-3-yn-1-yl)cyclobutane involves its interaction with various molecular targets and pathways. In drug design, the compound can act as a bioisostere, mimicking the structure and function of other molecules while providing enhanced stability and activity. The cyclobutane ring’s strain energy can facilitate “strain-release” reactions, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Cyclobutane: A simple four-membered ring structure without additional substituents.
Bicyclo[1.1.0]butane: A highly strained bicyclic compound with unique reactivity.
(But-3-en-1-yl)cyclobutane: Similar to (but-3-yn-1-yl)cyclobutane but with an alkene substituent instead of an alkyne.
Uniqueness: this compound stands out due to its combination of a cyclobutane ring and an alkyne substituent, providing a unique set of chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
but-3-ynylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-3-5-8-6-4-7-8/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPEKQGGZRSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)
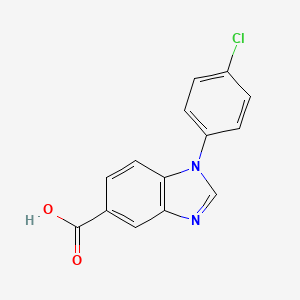
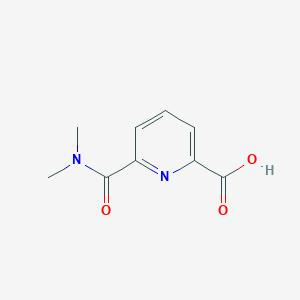
![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)
![1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6615287.png)

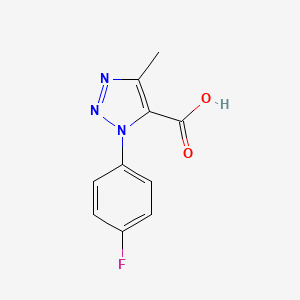
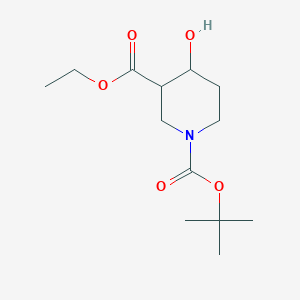
![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)

![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)
![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)
